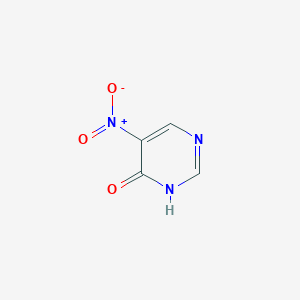

4-Hydroxy-5-nitropyrimidine

Descripción general

Descripción

4-Hydroxy-5-nitropyrimidine is a heterocyclic compound with the molecular formula C4H3N3O3 It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the fifth position on the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 4,6-dihydroxypyrimidine using nitric acid in acetic acid at room temperature. This reaction yields 5-nitro-4,6-dihydroxypyrimidine, which can be further processed to obtain this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow methodologies to ensure safety and efficiency. For instance, the nitration of pyridine N-oxide followed by reduction can be adapted to a continuous flow system to minimize the accumulation of potentially explosive intermediates .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) in 4-HNP undergoes selective reduction under various conditions to form amino derivatives, which are key intermediates in pharmaceutical synthesis.

Mechanistic Insight : Reduction proceeds via intermediate nitroso and hydroxylamine stages, with final stabilization of the amine group .

Oxidation Reactions

The hydroxyl group (-OH) at position 4 can be oxidized to a carbonyl group under controlled conditions.

Note : Over-oxidation risks include ring degradation, necessitating precise stoichiometric control.

Nucleophilic Substitution

The nitro group activates the pyrimidine ring for electrophilic and nucleophilic substitutions, particularly at positions ortho and para to the nitro group.

Mechanistic Insight : Nitro groups enhance electrophilicity at adjacent positions, facilitating substitution .

Coordination Chemistry

4-HNP acts as a bidentate ligand, forming stable complexes with transition metals via its hydroxyl and nitro groups.

Key Feature : Ligand properties are pH-dependent, with deprotonation enhancing metal-binding capacity .

Condensation and Cyclization

4-HNP participates in heterocyclic synthesis via condensation with aldehydes or amines.

Synthetic Utility : These reactions enable access to fused-ring systems with enhanced pharmacological profiles .

Critical Analysis of Reaction Feasibility

Aplicaciones Científicas De Investigación

4-Hydroxy-5-nitropyrimidine is a pyrimidine derivative with various applications in scientific research, including uses in organic synthesis, and in the development of drugs .

Scientific Research Applications

- Organic Synthesis 4,6-Dihydroxy-5-nitropyrimidine is used as a synthetic building block for creating complex organic molecules .

- Antitumor Effects Analogs of 4-hydroxy-5-nitro-4,5-dihydrothymine have been synthesized and tested for their toxicologic and antitumor effects on tumor cells. Mono- and dichloroacetyl derivatives have shown the best results .

- Anti-inflammatory Effects Pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity . Derivatives with electron-releasing substituents, such as pyridine and chloromethyl groups, on position-2 of the pyrimidine skeleton can enhance anti-inflammatory activity .

- Antibacterial and Antifungal Activities Some synthesized pyrimidine derivatives have shown activity against bacterial and fungal strains. Pyrimidine derivatives with a nitro group in their molecular structure exhibit better activity than their corresponding chalcones .

- Pyruvate Dehydrogenase Kinase (PDK) Inhibitors Dichloroacetamide pyrimidines have been developed as PDK inhibitors to reduce cancer cell growth .

- Neuropeptide Y5 Receptor Antagonists Pyrrolo[3,2-d]pyrimidine derivatives have been prepared and evaluated for their ability to bind to Y5 receptors in vitro, with the aim of identifying potential Y5 antagonists for the treatment of obesity .

- Anticancer Agent Flavonoids, such as hesperidin and aurone, have been used as anticancer agents. Hesperidin nanoparticles decreased in vitro cell viability against the C6 glioma cell line .

Mecanismo De Acción

The mechanism by which 4-hydroxy-5-nitropyrimidine exerts its effects involves its interaction with specific molecular targets. For example, it inhibits thymidine phosphorylase activity, which is crucial in nucleotide metabolism. This inhibition can lead to the disruption of DNA synthesis in rapidly dividing cells, making it a potential anticancer agent .

Comparación Con Compuestos Similares

4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in the synthesis of various pharmaceuticals.

4,6-Dichloro-2-methyl-5-nitropyridine: Utilized in the development of antihypertensive medicines.

1,1-Diamino-2,2-dinitroethylene: An explosive material with high energy density.

Uniqueness: 4-Hydroxy-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitro groups on the pyrimidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Actividad Biológica

4-Hydroxy-5-nitropyrimidine (4-H-5-NP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Target of Action

this compound primarily acts on various enzymes and cellular pathways. It is known to inhibit thymidine phosphorylase, an enzyme crucial for nucleotide metabolism, which can affect DNA synthesis and repair processes .

Mode of Action

The compound interacts with its targets through electron donation or acceptance, influencing several biochemical reactions. Its nitro group plays a pivotal role in these interactions, contributing to its biological activity .

Enzyme Inhibition

4-H-5-NP has been identified as an inhibitor of thymidine phosphorylase, leading to reduced availability of nucleotides necessary for DNA synthesis. This inhibition can have profound effects on cellular metabolism and proliferation .

Cellular Effects

The compound influences cell signaling pathways and gene expression. Studies indicate that its inhibition of thymidine phosphorylase can lead to decreased cell proliferation in various cancer cell lines .

Case Studies

-

Antibacterial Activity

A study evaluated the antibacterial effects of derivatives related to 4-H-5-NP against several pathogens, including Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentration (MIC) values ranging from 500 µg/ml to 1.95 µg/ml, indicating a broad spectrum of activity . -

Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of pyrimidine derivatives, including 4-H-5-NP. Compounds demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | MIC (µg/ml) | Reference |

|---|---|---|---|

| Antibacterial | 4-H-5-NP | 1.95 | |

| Anti-inflammatory | 4-H-5-NP | IC50 = 0.04 | |

| Enzyme Inhibition | Thymidine Phosphorylase | N/A |

Metabolic Pathways

This compound is involved in several metabolic pathways related to nucleotide synthesis and detoxification processes. It interacts with enzymes responsible for nucleotide metabolism, impacting cellular proliferation and repair mechanisms .

Transport and Distribution

The transport mechanisms for 4-H-5-NP within biological systems involve specific transporters that facilitate its uptake into cells. Understanding these transport dynamics is crucial for predicting its pharmacokinetic properties and therapeutic efficacy .

Propiedades

IUPAC Name |

5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVGNTFQVMZZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944552 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219543-69-8 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.